Ethyl-D-proline

Descripción general

Descripción

Ethyl-D-proline is a chiral amino acid derivative, specifically a proline analog where the proline ring is substituted with an ethyl group. This compound is notable for its unique stereochemistry and its applications in various fields of chemistry and biology. As a non-canonical amino acid, this compound is not commonly found in nature but is synthesized for specific research and industrial purposes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl-D-proline typically involves the modification of proline through various organic reactions. One common method is the alkylation of D-proline with ethyl halides under basic conditions. This reaction can be carried out using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as the base, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation or enzymatic synthesis. These methods ensure high yield and purity, which are crucial for its applications in pharmaceuticals and other industries.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl-D-proline undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding keto acids.

Reduction: Reduction reactions can convert it into different amino alcohols.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the proline ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products: The major products formed from these reactions include various substituted proline derivatives, which can be further utilized in the synthesis of complex organic molecules.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Enzyme Inhibition and Drug Development

Ethyl-D-proline has been identified as a significant compound in drug development, particularly as an enzyme inhibitor. Research indicates that proline derivatives, including this compound, play a crucial role in the design of inhibitors targeting various diseases such as cancer, cardiovascular disorders, and viral infections like HIV and Zika virus. The proline moiety enhances binding affinity and stability of these inhibitors due to its ability to form hydrogen bonds and hydrophobic interactions with target enzymes .

Case Study: Angiotensin-Converting Enzyme (ACE) Inhibitors

The incorporation of D-proline at the C-terminal of oligopeptide inhibitors has been shown to improve their pharmacological properties. Proline's unique structure allows it to stabilize the conformation of peptides, leading to enhanced bioavailability and efficacy in treating hypertension .

Asymmetric Synthesis

Chiral Catalysis

this compound is widely utilized as a chiral catalyst in asymmetric synthesis. Its rigid structure facilitates various organic reactions, making it a valuable component in the synthesis of enantiopure compounds. Notable reactions include:

- Mannich Reactions : D-proline catalyzes the formation of β-aminocarbonyl compounds.

- Aldol Reactions : It plays a role in synthesizing erythrose equivalents.

- Domino Reactions : D-proline is involved in multi-step reactions that produce complex molecules from simpler ones .

Table 1: Summary of Asymmetric Reactions Catalyzed by this compound

| Reaction Type | Product Type | Reference |

|---|---|---|

| Mannich Reaction | β-Aminocarbonyls | |

| Aldol Reaction | Erythrose Equivalents | |

| Domino Mannich–Aza Michael | Complex Molecules | |

| Heck Cross-Coupling | Biologically Active Compounds |

Biochemical Applications

Protein Folding and Enzyme Activity Studies

In biochemistry, this compound is employed to investigate protein folding mechanisms and enzyme activity. Its unique structure allows researchers to explore how modifications in amino acid sequences affect protein stability and function. This research is pivotal for understanding biochemical pathways and developing therapeutic agents .

Polymerization and Peptide Synthesis

this compound is also explored for its potential in synthesizing poly-D-alanine-based peptides through d-aminopeptidases. This application aims to create biostable peptides suitable for pharmaceutical testing and biomaterial development . The ability to synthesize fully D-peptides opens avenues for new pharmaceutical applications and enhances peptide availability for research purposes.

Mecanismo De Acción

The mechanism by which Ethyl-D-proline exerts its effects is primarily through its role as a chiral catalyst or building block in organic synthesis. It can form stable intermediates with high stereoselectivity, facilitating the formation of desired products with specific configurations. The molecular targets and pathways involved include various enzymes and receptors that recognize its unique chiral structure, leading to specific biochemical interactions.

Comparación Con Compuestos Similares

L-Proline: A natural amino acid with similar structural properties but different stereochemistry.

D-Proline: The non-ethylated form of Ethyl-D-proline, used in similar applications but with different reactivity.

Ethyl-L-proline: The enantiomer of this compound, with opposite stereochemistry.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of an ethyl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in asymmetric synthesis and other applications where chiral purity is essential.

Actividad Biológica

Ethyl-D-proline is a derivative of the amino acid proline, known for its unique cyclic structure and diverse biological activities. This article explores the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and implications for therapeutic applications.

Overview of Proline and Its Derivatives

Proline is a non-essential amino acid that plays critical roles in protein synthesis, cellular metabolism, and various physiological processes. Its derivatives, including cyclic dipeptides (DKPs), exhibit a wide range of biological activities such as anticancer, antioxidant, antiviral, and antibacterial properties . this compound, as a proline analog, inherits some of these beneficial properties while also presenting unique characteristics due to its ethyl substitution.

Biological Activities

1. Anticancer Activity

Research indicates that proline-based compounds can inhibit the proliferation of various cancer cell lines. For instance, studies have shown that certain cyclic dipeptides exhibit cytotoxic effects against human cancer cells such as HCT-116 (colon cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) at concentrations ranging from 16 to 50 μg/mL . Although specific data on this compound's anticancer activity is limited, its structural similarity to other proline derivatives suggests potential efficacy against tumor growth.

2. Antioxidant Properties

Proline and its derivatives are recognized for their antioxidant capabilities, which help mitigate oxidative stress in cells. This property is crucial for protecting cells from damage caused by free radicals, thus contributing to overall cellular health and longevity .

3. Neuroprotective Effects

this compound may also possess neuroprotective properties. Proline has been implicated in neuroprotection through mechanisms involving modulation of neurotransmitter systems and reduction of neuroinflammation. This suggests that this compound could be beneficial in conditions like neurodegenerative diseases .

4. Antimicrobial Activity

Proline analogs have demonstrated antimicrobial effects against various pathogens. This compound's ability to inhibit bacterial growth could make it a candidate for developing new antibiotics or adjunct therapies for infectious diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Penetration: Proline-rich peptides exhibit enhanced cell-penetrating abilities due to their unique structure, allowing them to enter cells more efficiently than many other compounds .

- Enzyme Inhibition: Proline derivatives can act as enzyme inhibitors, targeting specific pathways involved in disease processes such as cancer progression and inflammation .

- Redox Signaling: Proline plays a role in redox signaling pathways, which are crucial for maintaining cellular homeostasis and responding to stressors .

Research Findings and Case Studies

A summary table of relevant studies on proline derivatives is presented below:

Propiedades

Número CAS |

165552-34-1 |

|---|---|

Fórmula molecular |

C7H14ClNO2 |

Peso molecular |

179.64 g/mol |

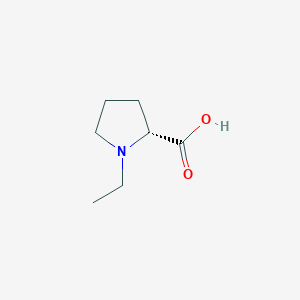

Nombre IUPAC |

(2R)-1-ethylpyrrolidine-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C7H13NO2.ClH/c1-2-8-5-3-4-6(8)7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H/t6-;/m1./s1 |

Clave InChI |

UBUGOZFEGIKNLN-FYZOBXCZSA-N |

SMILES |

CCN1CCCC1C(=O)O |

SMILES isomérico |

CCN1CCC[C@@H]1C(=O)O.Cl |

SMILES canónico |

CCN1CCCC1C(=O)O.Cl |

Secuencia |

P |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of poly(cis-5-ethyl-D-proline) and how do they influence its conformation?

A1: Poly(cis-5-ethyl-D-proline) exhibits two distinct helical conformations, similar to poly(L-proline), designated as form I and form II. These forms differ in the isomerism of the amide bond (cis for form I and trans for form II) [, ]. The presence of the ethyl group at the C5 position introduces steric effects that influence the preferred conformation. Specifically, the ethyl group prefers an anti conformation relative to the C5H bond, regardless of the overall form adopted by the polymer []. Additionally, in form II, the carbonyl group of the amide appears to be closer to a perpendicular orientation with respect to the helical axis compared to poly(L-proline) form II [].

Q2: Can the conformation of poly(cis-5-ethyl-D-proline) be altered?

A2: Yes, poly(cis-5-ethyl-D-proline) can undergo a process called mutarotation, transitioning between form I and form II. This process is influenced by hydrogen-bond-forming solvents, with the rate seemingly proportional to the solvent's acidity []. The carbonyl group of the amide has been identified as the specific site for hydrogen bonding, playing a crucial role in the mutarotation mechanism [].

Q3: What spectroscopic techniques are useful for studying the conformation of poly(cis-5-ethyl-D-proline)?

A3: Researchers have successfully employed a combination of spectroscopic techniques to elucidate the conformational characteristics of poly(cis-5-ethyl-D-proline). These techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR provide valuable information about the local environment and interactions of atoms within the molecule, aiding in the identification and characterization of different conformations [].

- Circular Dichroism (CD) Spectroscopy: This technique helps determine the secondary structure of the polymer by analyzing the differential absorption of left- and right-circularly polarized light [].

- Optical Rotatory Dispersion (ORD) Spectroscopy: Similar to CD, ORD examines the variation of optical rotation with wavelength, providing insights into the molecule's chiral properties and conformation [].

- Infrared (IR) Spectroscopy: This technique aids in identifying specific functional groups and their interactions, such as the hydrogen bonding observed between the solvent and the carbonyl group of the amide during mutarotation [].

Q4: Are there theoretical approaches to study the conformational behavior of ethyl-substituted polyprolines?

A4: Yes, theoretical conformational energy calculations have been performed to understand the steric effects of substituents like ethyl groups on the preferred conformations of polyprolines []. These calculations can provide valuable insights into the energetic landscape of different conformations and guide experimental investigations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.